molecular formula C17H18N4O4 B608608 LLY-283

LLY-283

Cat. No.: B608608
M. Wt: 342.35 g/mol
InChI Key: WWOOWAHTEXIWBO-QFRSUPTLSA-N
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Description

LLY-283 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in various nuclear and cytoplasmic proteins. This enzyme is involved in several cellular processes, including RNA processing, signal transduction, and transcriptional regulation. This compound has shown significant antitumor activity and serves as an excellent probe molecule for understanding the biological function of PRMT5 in normal and cancer cells .

Mechanism of Action

Target of Action

LLY-283, also known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[®-hydroxy(phenyl)methyl]oxolane-3,4-diol, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine in a number of nuclear and cytoplasmic proteins . It has been implicated in various cellular processes like RNA processing, signal transduction, and transcriptional regulation .

Mode of Action

This compound inhibits PRMT5 enzymatic activity both in vitro and in cells . It does this by binding to the PRMT5 enzyme, thereby preventing it from catalyzing the formation of symmetric dimethylarginine . The IC50 values for this compound’s inhibition of PRMT5 enzymatic activity are 22 ± 3 nM in vitro and 25 ± 1 nM in cells .

Biochemical Pathways

PRMT5 is involved in a number of cellular processes, including RNA processing, signal transduction, and transcriptional regulation . By inhibiting PRMT5, this compound can potentially affect these processes. For instance, PRMT5 has been shown to be elevated in several cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma . Therefore, the inhibition of PRMT5 by this compound could potentially disrupt the progression of these cancers.

Pharmacokinetics

It is noted that this compound shows antitumor activity in mouse xenografts when dosed orally , suggesting that it is likely to be well-absorbed and distributed in the body.

Result of Action

The inhibition of PRMT5 by this compound leads to a decrease in the formation of symmetric dimethylarginine in nuclear and cytoplasmic proteins . This can disrupt the normal functioning of these proteins, potentially leading to a decrease in the viability of cancer cells . In fact, this compound has been shown to have antitumor activity in mouse xenografts .

Action Environment

The environment in which this compound acts can influence its efficacy and stability. For instance, one study found that this compound could protect against noise-induced hearing loss in a mouse model . This suggests that environmental factors such as noise could potentially influence the efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

LLY-283 is synthesized through a series of chemical reactions involving the formation of a triazabicyclononane core structure. The synthetic route typically involves the following steps:

  • Formation of the triazabicyclononane core.
  • Introduction of the hydroxyphenylmethyl group.
  • Final functionalization to obtain the desired compound.

The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification processes, and ensuring the consistency of the final product. The compound is produced in collaboration with pharmaceutical companies and research institutions to meet the demand for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

LLY-283 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different functional properties .

Scientific Research Applications

Oncology Applications

Head and Neck Squamous Cell Carcinoma (HNSCC)

LLY-283 has been extensively studied for its effects on head and neck squamous cell carcinoma. Research indicates that this compound inhibits the expression of PRMT5, which is often overexpressed in HNSCC tissues and cell lines. This inhibition leads to decreased proliferation and metastasis of cancer cells.

  • Methodology :
    • The expression levels of PRMT5 were analyzed using RT-PCR and Western blotting.
    • Drug sensitivity was assessed through drug killing experiments.
    • In vivo efficacy was confirmed using nude mouse xenograft models.
  • Results :
    • This compound significantly reduced tumor volume and Ki-67 expression in xenograft models, indicating its potential as an anti-tumor agent against HNSCC .

Other Cancers

This compound has also demonstrated antitumor activity across various cancer types, including breast cancer, gastric cancer, glioblastoma, and lymphoma. Its mechanism involves selective inhibition of PRMT5 activity, which is crucial for tumor growth and metastasis.

  • In Vitro Studies :
    • This compound exhibited an IC50 of approximately 20 nM for methylation of histone substrates, showcasing its potency .
  • In Vivo Studies :
    • The compound has shown promising results in mouse models, where it effectively inhibited tumor growth .

Ototoxicity Research

Recent studies have explored the protective effects of this compound on auditory cells against cisplatin-induced ototoxicity. Cisplatin is a widely used chemotherapeutic agent known for causing hearing loss as a side effect.

  • Study Design :
    • Researchers utilized RNA sequencing to analyze gene expression changes in auditory cells treated with cisplatin and this compound.
    • Various assays (CCK-8, LDH, TUNEL) were performed to assess cell viability, oxidative damage, and apoptosis.
  • Findings :
    • This compound was found to rescue auditory cells from cisplatin-induced apoptosis by inhibiting PRMT5 expression.
    • The compound effectively reduced oxidative stress markers and improved cell survival rates .

Summary of Findings

Application AreaKey FindingsMethodology
Oncology (HNSCC)Inhibition of PRMT5 reduces proliferation and metastasis; significant reduction in tumor volume in vivoRT-PCR, Western blotting, xenograft models
OtotoxicityProtects auditory cells from cisplatin-induced damage; reduces oxidative stress and apoptosisRNA-seq, CCK-8 assay, LDH assay

Comparison with Similar Compounds

LLY-283 is unique in its high potency and selectivity for PRMT5 compared to other inhibitors. Similar compounds include:

    LLY-284: A diastereomer of this compound with much lower activity.

    GSK3326595: A substrate-competitive inhibitor of PRMT5.

    JNJ64619178: A SAM mimetic/competitive inhibitor of PRMT5.

    PF-06939999: Another PRMT5 inhibitor in clinical trials.

This compound stands out due to its superior selectivity and in vivo antitumor activity, making it a valuable tool for research and potential therapeutic applications .

Biological Activity

LLY-283 is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in various cellular processes, including transcriptional regulation and RNA processing. Elevated PRMT5 expression has been associated with several cancers, making it a target for therapeutic intervention. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound inhibits PRMT5 by binding to its substrate-binding pocket, which prevents the methylation of arginine residues on target proteins. The compound exhibits a high degree of selectivity for PRMT5, with an IC50 of approximately 22 ± 3 nM in vitro and 25 ± 1 nM in cellular assays . This selectivity is attributed to specific interactions within the binding site, including cation–π interactions with the cofactor S-adenosylmethionine (SAM) and π–π stacking interactions with unique residues in PRMT5 .

Binding Characteristics

  • Binding Site : Substrate-binding pocket of PRMT5
  • Key Interactions : Cation–π interaction with SAM; π–π stacking with Phe327
  • Selectivity : High selectivity due to unique structural features of PRMT5 compared to other PRMT enzymes .

In Vitro Studies

This compound has demonstrated potent anti-tumor activity across various cancer cell lines. A study evaluated its effects on glioblastoma stem cells (GSCs), revealing significant inhibition of cell growth and induction of cellular senescence. The area above the curve (AAC) values indicated a strong response to this compound treatment, with some GSC lines showing AAC values as high as 0.83 .

Summary of In Vitro Findings

Cell Line AAC Value (this compound) AAC Value (GSK591) Effect Observed
G4110.800.20Growth inhibition
G5830.830.55Senescence induction
G7290.750.40Apoptosis increase

In Vivo Studies

In mouse xenograft models, this compound exhibited significant antitumor activity when administered orally. It effectively reduced tumor growth and prolonged survival in mice bearing patient-derived glioblastoma tumors . However, challenges remain in translating these findings into clinical efficacy, particularly in terms of survival benefits in orthotopic models.

Key In Vivo Findings

  • Model : Mouse xenografts with glioblastoma
  • Administration : Oral dosing
  • Outcome : Tumor growth inhibition; prolonged survival in treated groups .

Clinical Implications and Case Studies

The potential for this compound as a therapeutic agent has been explored in clinical settings. A review highlighted its effectiveness against various solid tumors and its favorable safety profile at certain dosages. However, some studies reported treatment-related adverse events, including thrombocytopenia at higher doses .

Case Study Analysis

  • Patient Cohort : Solid tumor patients treated with this compound.
  • Dosage : Ranged from 6 mg to 35 mg daily.
  • Adverse Events : Reported in 86% of cases; manageable but included severe cases requiring dose adjustments.

Efficacy Metrics

Dosage Adverse Events (%) Recommended Dosage
6 mg BID86%6 mg QD
35 mg daily23% (Grade 3)Well tolerated

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOOWAHTEXIWBO-QFRSUPTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.